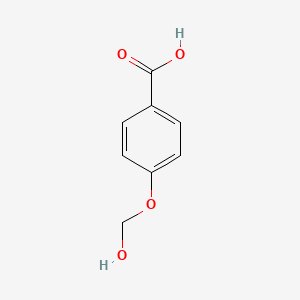
1,7,8-Trimethyl-5H-pyrido(4,3-b)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7,8-Trimethyl-5H-pyrido(4,3-b)indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is known for its unique structure, which includes a pyridine ring fused to an indole system, and its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2,3,4-tetrahydro-2,5-dimethyl-5H-pyrido(4,3-b)indole with toluene-p-sulphonyl azide, which yields the desired compound . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,7,8-Trimethyl-5H-pyrido(4,3-b)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced forms of the compound.
科学研究应用
1,7,8-Trimethyl-5H-pyrido(4,3-b)indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
作用机制
The mechanism of action of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, disrupting the microtubule network within cells, leading to cell cycle arrest at the G2/M phase and inducing apoptosis . This mechanism is particularly relevant in its potential use as an antitumor agent.
相似化合物的比较
Similar Compounds
5H-Pyrido(3,2-b)indole: Another indole derivative with a similar structure but different substitution pattern.
3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole: Known for its mutagenic and carcinogenic properties.
9-Aryl-5H-pyrido(4,3-b)indole: Studied for its antitumor activity as a tubulin polymerization inhibitor.
Uniqueness
1,7,8-Trimethyl-5H-pyrido(4,3-b)indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
180520-50-7 |
|---|---|
分子式 |
C14H14N2 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
1,7,8-trimethyl-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C14H14N2/c1-8-6-11-13(7-9(8)2)16-12-4-5-15-10(3)14(11)12/h4-7,16H,1-3H3 |
InChI 键 |
ROTDVGRBNSZNLC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)NC3=C2C(=NC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















